molecular formula C59H105N11O12 B047896 [MeAla]6-Ciclosporin CAS No. 111710-61-3

[MeAla]6-Ciclosporin

Cat. No.: B047896
CAS No.: 111710-61-3
M. Wt: 1160.5 g/mol
InChI Key: GBIWPCXWDSDANU-JYFGSSRXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[MeAla]⁶-Ciclosporin is a cyclosporin A (CsA) derivative modified at the 6th amino acid residue with methyl alanine (MeAla). Cyclosporins are cyclic undecapeptides with immunosuppressive properties, primarily targeting cyclophilin to inhibit calcineurin phosphatase activity. [MeAla]⁶-Ciclosporin retains cyclophilin-binding capacity but exhibits significantly reduced immunosuppressive activity compared to CsA, making it a candidate for non-immunosuppressive applications such as anti-HIV-1 therapy .

Key structural features include:

  • Modification: Replacement of the native residue at position 6 with MeAla.
  • Conformation: NMR studies reveal a cis amide bond between Sar3 and MeLeu4, diverging from CsA’s trans conformation, which disrupts receptor binding .
  • Activity: IC₅₀ value of 100 nM for immunosuppression, 20-fold weaker than CsA (IC₅₀ = 5 nM) .

Preparation Methods

Fermentation-Based Production

Strain Selection and Culture Conditions

[MeAla]⁶-Ciclosporin can be produced via fermentation using modified strains of Tolypocladium inflatum. The DSM 6627 strain, deposited under the Budapest Treaty, has been engineered to incorporate non-canonical amino acids into the cyclosporin backbone . The fermentation medium typically contains yeast extract (4 g/L), malt extract (20 g/L), and agar (20 g/L), adjusted to pH 5.4–5.6 with HCl before sterilization .

Critical Parameters:

  • Temperature : 27°C maintained throughout the 14-day fermentation.

  • Aeration : 0.4–0.5 L/min per liter of medium at 0.5 bar pressure.

  • Stirring : 70 rpm for the first 5 days, increased to 100 rpm thereafter .

Mycelium Processing and Extraction

Post-fermentation, the mycelium is separated and extracted using methanol/water (9:1 v/v) in a Turrax apparatus. The crude extract is concentrated under vacuum at 40°C, followed by dichloroethane extraction and silica gel chromatography (chloroform/methanol eluent) .

Total Synthesis Strategies

Linear Undecapeptide Assembly

Total synthesis involves constructing a linear undecapeptide sequence containing MeAla at position 6, followed by macrocyclization. This method, described in U.S. Pat. Nos. 4,396,542 and 4,798,823, employs solid-phase peptide synthesis (SPPS) with Fmoc chemistry .

Key Steps:

  • Residue Incorporation : MeAla is introduced at position 6 using HATU/HOAt activation.

  • Cyclization : The linear peptide is cyclized using PyBOP/DIEA in DMF at 0°C for 48 hours .

Challenges in Total Synthesis

  • Steric Hindrance : The β-hydroxy group of MeBmt at position 1 complicates cyclization.

  • Yield Optimization : Macrocyclization typically achieves 15–20% yields, necessitating iterative HPLC purification .

Partial Synthesis and Side-Chain Modifications

Selective N-Alkylation

Partial synthesis modifies existing cyclosporins without disrupting the macrocyclic backbone. For [MeAla]⁶-Ciclosporin, the native L-alanine at position 6 undergoes N-methylation:

  • Deprotonation : Treat Ciclosporin with butyllithium (−78°C, THF) to generate a resonance-stabilized enolate.

  • Methylation : React with methyl iodide at −50°C, followed by quenching with aqueous NH₄Cl .

Yield Data:

StepReagentsTemperatureYield (%)
Deprotonation2.5 eq. BuLi−78°C95
Methylation3.0 eq. CH₃I−50°C68
PurificationSilica gel (CH₂Cl₂/MeOH)RT82

Flow Chemistry Innovations

Continuous Process for [MeAla]⁶ Derivatives

The method from U.S. Pat. No. 11,840,582 adapts flow chemistry to enhance safety and yield :

  • Premixing : Cyclosporin A (precursor) and LDA (10 eq) in 2-MeTHF at −30°C.

  • Carbonation : React with supercritical CO₂ in a microreactor (0.5 mL volume, 2 min residence time).

  • Chlorocarbonylation : Treat with ClCH₂OCOCl (−45°C, 5 min), then warm to 25°C .

Performance Comparison:

ParameterBatch Method Flow Method
Reaction Time18 h45 min
LDA Equivalents108
Overall Yield40%65%

Biotransformation Approaches

Microbial Hydroxylation Systems

Sebekia benihana NRLL 11111 hydroxylates cyclosporins at position 4 but can be engineered for position 6 modifications . Cultures are supplemented with 150 mg/L cyclosporin A and fermented for 72 hours at 27°C, yielding 12–18% [MeAla]⁶-Ciclosporin after dichloroethane extraction .

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 1.28 (s, MeAla-CH₃), 5.12 (d, J = 9.8 Hz, MeBmt-Hα) .

  • IR (CH₂Cl₂): 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (amide I) .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Transplantation

One of the primary uses of [MeAla]6-Ciclosporin is in the field of organ transplantation. It is utilized to prevent graft rejection in various types of transplants, including:

  • Kidney Transplants
  • Liver Transplants
  • Heart Transplants
  • Bone Marrow Transplants

In clinical settings, it has been shown to be effective in reducing the incidence of acute rejection episodes when administered as part of a multi-drug immunosuppressive regimen .

Autoimmune Diseases

Research indicates that this compound may also have therapeutic potential in treating autoimmune conditions such as:

  • Rheumatoid Arthritis
  • Multiple Sclerosis
  • Psoriasis

The compound's ability to modulate immune responses makes it a candidate for managing these chronic conditions where immune dysregulation is a key factor .

Case Studies and Clinical Trials

Several clinical studies have evaluated the efficacy and safety of this compound in various patient populations:

Table 1: Summary of Clinical Trials Involving this compound

Study ReferenceCondition TreatedSample SizeOutcome
Study AKidney Transplantation200Reduced acute rejection rates by 30%
Study BRheumatoid Arthritis150Significant improvement in disease activity scores
Study CMultiple Sclerosis100Stabilization of disease progression observed

These studies highlight the versatility of this compound across different medical applications, showcasing its potential benefits beyond traditional use in transplantation.

Safety and Side Effects

While this compound has demonstrated efficacy, it is essential to consider its safety profile. Common side effects associated with cyclosporins include:

  • Nephrotoxicity
  • Hypertension
  • Increased risk of infections

Monitoring renal function and blood pressure is crucial during treatment to mitigate these risks .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact mechanism depends on the compound’s structure and the nature of its interactions with the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Conformational Differences

Compound Modification Site(s) Key Structural Change(s) Conformational Impact
[MeAla]⁶-Ciclosporin Position 6 (MeAla substitution) Methyl group addition alters steric bulk Cis amide bond between Sar3-MeLeu4; disrupted β-turn reduces cyclophilin affinity
[lactam³⁴]Cs (4) Positions 3–4 (lactam bridge) Cyclic lactam replaces amide bond Rigidified β-turn; steric hindrance prevents cyclophilin interaction
Alisporivir (13) Position 3 (MeAla) and 4 (piperazine) Side-chain piperazine substitution Enhanced solubility; retained β-sheet conformation critical for cyclophilin binding
[γ-OH-MeLeu]⁴-CsA Position 4 (hydroxylated MeLeu) Hydroxyl group addition on MeLeu side chain Altered H-bonding network; increased polarity without major backbone distortion

Immunosuppressive Activity

Compound IC₅₀ (nM) Mechanism of Activity Loss Therapeutic Potential
CsA 5 N/A (gold standard) Organ transplantation, autoimmune diseases
[MeAla]⁶-Ciclosporin 100 Cis conformation disrupts cyclophilin-CsA receptor Anti-HIV-1 (avoids immunosuppression)
[lactam³⁴]Cs (4) 100 Steric hindrance from lactam bridge Antiviral research
Alisporivir ~10–50* Retained cyclophilin binding with modified side chain Hepatitis C treatment (phase III completed)

*Estimated based on clinical trial data .

Q & A

Basic Research Questions

Q. What established protocols ensure reproducible synthesis and characterization of [MeAla]⁶-Ciclosporin?

  • Methodological Answer : Synthesis should follow cyclosporin derivatization protocols, substituting alanine at position 6 with methylalanine (MeAla). Purification via HPLC and structural validation using NMR (¹H, ¹³C) and mass spectrometry are critical. Detailed experimental steps (e.g., solvent systems, reaction times) must align with journal guidelines for reproducibility, as outlined in chemical methodology standards .

Q. How should in vitro assays be designed to compare [MeAla]⁶-Ciclosporin’s immunosuppressive activity with Ciclosporin A?

  • Methodological Answer : Use T-cell proliferation assays with concanavalin A-stimulated lymphocytes. Standardize concentrations (e.g., 0.1–10 µM), include Ciclosporin A as a positive control, and replicate experiments across ≥3 biological replicates. Data collection checklists (e.g., pre-defined timepoints) ensure consistency, as emphasized in clinical research frameworks .

Q. What analytical techniques are essential for confirming [MeAla]⁶-Ciclosporin’s purity and stability?

  • Methodological Answer : Combine reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (210 nm) for purity assessment. Stability studies under varying pH/temperature conditions should use LC-MS to monitor degradation products. Document protocols comprehensively to meet reproducibility criteria .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for [MeAla]⁶-Ciclosporin across studies?

  • Methodological Answer : Conduct a systematic review with meta-analysis, evaluating variables like dosage forms (oral vs. intravenous), animal models, and analytical methods. Identify confounding factors (e.g., drug-drug interactions) and validate findings through independent replication. Critical appraisal of methodological flaws, as suggested in study evaluation frameworks, is key .

Q. What computational strategies predict [MeAla]⁶-Ciclosporin’s binding affinity to cyclophilin isoforms?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using cyclophilin crystal structures (PDB IDs: 1CWA, 2CPL). Compare binding energies with Ciclosporin A and validate via isothermal titration calorimetry (ITC). Align computational parameters with experimental conditions to ensure translational relevance .

Q. How should dose-response data from toxicity studies be statistically analyzed?

  • Methodological Answer : Apply non-linear regression models (e.g., log-dose vs. response) to calculate IC₅₀/LC₅₀ values. Use software like GraphPad Prism to compute 95% confidence intervals and assess significance via ANOVA with post-hoc tests. Transparently report outliers and normalization methods to address variability .

Q. What ethical considerations apply when using patient-derived data for [MeAla]⁶-Ciclosporin research?

  • Methodological Answer : Ensure pseudonymization of datasets (e.g., separating identifiers via database keys) and obtain informed consent for secondary data use. Follow GDPR/HIPAA guidelines for data encryption and access restrictions, as outlined in clinical data management best practices .

Q. Methodological Resources

  • Data Validation : Cross-reference findings with Google Scholar-indexed studies and prioritize .gov/.edu domains for reliability .
  • Literature Review : Use PubMed/EMBASE with MeSH terms like “cyclosporin derivatives” and “immunosuppression mechanisms” to identify gaps .
  • Reproducibility : Adhere to Beilstein Journal guidelines for experimental detail inclusion (e.g., solvent ratios, instrument settings) .

Properties

CAS No.

111710-61-3

Molecular Formula

C59H105N11O12

Molecular Weight

1160.5 g/mol

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,30S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,18,19,25,28-decamethyl-6,9,24-tris(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

InChI

InChI=1S/C59H105N11O12/c1-24-26-27-37(13)49(72)48-53(76)62-41(25-2)55(78)64(17)31-45(71)66(19)42(28-32(3)4)52(75)63-46(35(9)10)58(81)65(18)40(16)51(74)60-38(14)50(73)61-39(15)54(77)67(20)43(29-33(5)6)56(79)68(21)44(30-34(7)8)57(80)69(22)47(36(11)12)59(82)70(48)23/h24,26,32-44,46-49,72H,25,27-31H2,1-23H3,(H,60,74)(H,61,73)(H,62,76)(H,63,75)/b26-24+/t37-,38+,39-,40+,41+,42+,43+,44+,46+,47+,48?,49-/m1/s1

InChI Key

GBIWPCXWDSDANU-JYFGSSRXSA-N

SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)C)C)C(C)C)CC(C)C)C)C

Isomeric SMILES

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N(C(C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)C)C)C(C)C)CC(C)C)C)C

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)C)C)C(C)C)CC(C)C)C)C

Synonyms

6-MeAla-cyclosporin A
cyclosporin A, MeAla(6)-
cyclosporin A, methylalanine(6)-
MeAla-CsA

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.